molecular formula C12H12FNO2 B1356731 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol

3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol

Cat. No.: B1356731
M. Wt: 221.23 g/mol
InChI Key: SOWYUJKDBIYKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One possible route is the reaction of p-fluorobenzaldehyde with hydroxylamine to form p-fluorobenzaldoxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The gamma-hydroxypropyl side chain can be introduced through a subsequent reaction, such as an alkylation or a Grignard reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The gamma-hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The p-fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced isoxazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the fluorophenyl group often enhances the biological activity of compounds.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Fluorophenyl)isoxazole: Lacks the gamma-hydroxypropyl side chain.

    5-(gamma-Hydroxypropyl)isoxazole: Lacks the p-fluorophenyl group.

    3-Phenyl-5-(gamma-hydroxypropyl)isoxazole: Lacks the fluorine substitution on the phenyl ring.

Uniqueness

3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol is unique due to the combination of the p-fluorophenyl group and the gamma-hydroxypropyl side chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propan-1-ol

InChI

InChI=1S/C12H12FNO2/c13-10-5-3-9(4-6-10)12-8-11(16-14-12)2-1-7-15/h3-6,8,15H,1-2,7H2

InChI Key

SOWYUJKDBIYKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCCO)F

Origin of Product

United States

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